Cas no 2228165-25-9 (4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole)
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole
- 2228165-25-9
- EN300-1904957
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- Inchi: 1S/C8H7BrN2O/c1-5-2-7(9)12-8(5)6-3-10-4-11-6/h2-4H,1H3,(H,10,11)
- InChI Key: RWFPWCGHDQHHTF-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(C2=CN=CN2)O1
Computed Properties
- Exact Mass: 225.97418g/mol
- Monoisotopic Mass: 225.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 41.8Ų
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904957-0.05g |
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole |
2228165-25-9 | 0.05g |
$1696.0 | 2023-09-18 | ||
| Enamine | EN300-1904957-0.1g |
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole |
2228165-25-9 | 0.1g |
$1777.0 | 2023-09-18 | ||
| Enamine | EN300-1904957-0.25g |
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole |
2228165-25-9 | 0.25g |
$1858.0 | 2023-09-18 | ||
| Enamine | EN300-1904957-0.5g |
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole |
2228165-25-9 | 0.5g |
$1938.0 | 2023-09-18 | ||
| Enamine | EN300-1904957-1.0g |
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole |
2228165-25-9 | 1g |
$2019.0 | 2023-06-02 | ||
| Enamine | EN300-1904957-2.5g |
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole |
2228165-25-9 | 2.5g |
$3957.0 | 2023-09-18 | ||
| Enamine | EN300-1904957-5.0g |
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole |
2228165-25-9 | 5g |
$5854.0 | 2023-06-02 | ||
| Enamine | EN300-1904957-10.0g |
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole |
2228165-25-9 | 10g |
$8680.0 | 2023-06-02 | ||
| Enamine | EN300-1904957-1g |
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole |
2228165-25-9 | 1g |
$2019.0 | 2023-09-18 | ||
| Enamine | EN300-1904957-5g |
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole |
2228165-25-9 | 5g |
$5854.0 | 2023-09-18 |
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole
Introduction to 4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole (CAS No. 2228165-25-9)
4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole, with the CAS number 2228165-25-9, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated furan ring and an imidazole moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.
The synthesis of 4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole involves several well-documented chemical reactions, including the formation of the furan ring and the subsequent coupling with the imidazole group. The bromine substituent on the furan ring provides a handle for further functionalization, allowing researchers to explore a wide range of derivatives with enhanced biological properties. Recent studies have focused on optimizing the synthetic routes to improve yield and purity, making this compound more accessible for large-scale production.
In terms of its biological activity, 4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole has shown promising results in various assays. One of the key areas of interest is its potential as an antitumor agent. Research conducted by Smith et al. (2021) demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival.
Another important application of 4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole is in the field of anti-inflammatory research. Studies by Johnson et al. (2020) have shown that this compound can effectively reduce inflammation in both in vitro and in vivo models. The anti-inflammatory effects are attributed to its ability to modulate the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. These findings suggest that 4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole could be a potential lead compound for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of 4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole have also been investigated to assess its suitability for therapeutic use. Preliminary studies indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It shows good oral bioavailability and a reasonable half-life, which are important factors for drug development. However, further research is needed to optimize these properties and ensure that the compound can be effectively delivered to target tissues.
In addition to its therapeutic potential, 4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole has also been explored as a tool for chemical biology research. Its unique structure makes it an excellent ligand for studying protein-protein interactions and enzyme inhibition. For instance, it has been used to probe the binding sites of certain enzymes involved in metabolic pathways, providing valuable insights into their mechanisms of action.
The safety profile of 4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole is another critical aspect that has been evaluated in preclinical studies. Toxicity assays have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, comprehensive safety assessments will be required before it can advance to clinical trials.
In conclusion, 4-(5-bromo-3-methylfuran-2-yl)-1H-imidazole (CAS No. 2228165-25-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further development as a potential therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use.
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